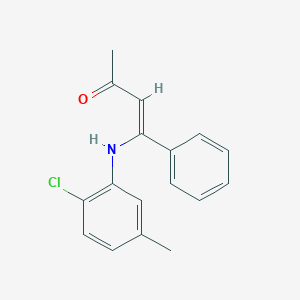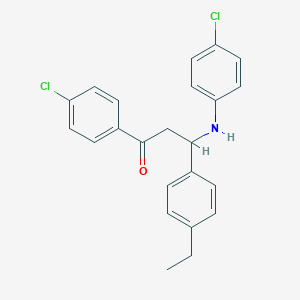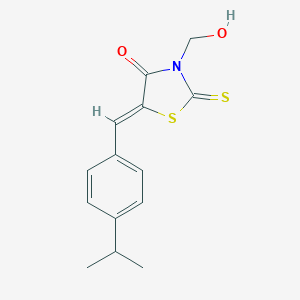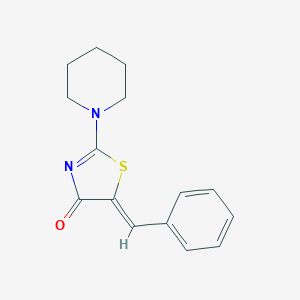
2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is an organic compound that features a combination of chlorophenoxy and nitrophenyl groups attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-(4-nitrophenyl)-1,3-thiazole: This involves the reaction of 4-nitroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid.
Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 4-(4-nitrophenyl)-1,3-thiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Reduction of nitrophenyl group: Formation of 4-aminophenyl derivative.
Substitution of chlorophenoxy group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the nitrophenyl and thiazole groups suggests potential interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)propionic acid: Another compound with a chlorophenoxy group, used primarily as an herbicide.
4-(4-nitrophenyl)-1,3-thiazole: A simpler thiazole derivative with similar structural features.
Uniqueness
2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is unique due to the combination of chlorophenoxy and nitrophenyl groups attached to a thiazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c18-12-3-7-14(8-4-12)25-9-16(22)20-17-19-15(10-26-17)11-1-5-13(6-2-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKFKRZGVLCHNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B413831.png)


![O-{4-[(4-methoxyanilino)carbonyl]phenyl} methyl(2-naphthyl)thiocarbamate](/img/structure/B413836.png)
![O-[4-({2-nitroanilino}carbonyl)phenyl] allyl(phenyl)thiocarbamate](/img/structure/B413837.png)

![(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B413840.png)
![O-[4-(anilinocarbonyl)phenyl] 4-morpholinecarbothioate](/img/structure/B413841.png)
![O-{4-[(4-methoxyanilino)carbonyl]phenyl} 4-methyl-1-piperidinecarbothioate](/img/structure/B413842.png)

![2-(3,4-Dichloroanilino)-4-[4-({4-nitrobenzyl}oxy)phenyl]-1,3-thiazole](/img/structure/B413849.png)
